molecular formula C9H9BrF3N B6274383 2-bromo-N-ethyl-4-(trifluoromethyl)aniline CAS No. 1383834-88-5

2-bromo-N-ethyl-4-(trifluoromethyl)aniline

Cat. No.: B6274383
CAS No.: 1383834-88-5
M. Wt: 268.1
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Description

2-bromo-N-ethyl-4-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom, an ethyl group, and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-ethyl-4-(trifluoromethyl)aniline typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-ethyl-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-N-ethyl-4-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-ethyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This can lead to inhibition or modulation of the target’s activity, which is valuable in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-ethyl-4-(trifluoromethyl)aniline is unique due to the presence of both the ethyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s stability, lipophilicity, and ability to interact with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

1383834-88-5

Molecular Formula

C9H9BrF3N

Molecular Weight

268.1

Purity

95

Origin of Product

United States

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